molecular formula C5H4ClN5O B2706563 2-Azido-5-chloro-3-methylimidazole-4-carbaldehyde CAS No. 1314745-32-8

2-Azido-5-chloro-3-methylimidazole-4-carbaldehyde

Cat. No.: B2706563
CAS No.: 1314745-32-8
M. Wt: 185.57
InChI Key: NDZYILNTBBNATM-UHFFFAOYSA-N
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Description

2-Azido-5-chloro-3-methylimidazole-4-carbaldehyde is a useful research compound. Its molecular formula is C5H4ClN5O and its molecular weight is 185.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research highlights the utility of imidazole derivatives, including those similar to 2-Azido-5-chloro-3-methylimidazole-4-carbaldehyde, in synthesizing a broad range of heterocyclic compounds. These synthetic approaches are fundamental in medicinal chemistry for developing novel therapeutic agents. For instance, the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation demonstrates the versatility of imidazole derivatives in forming complex heterocycles (Darapaneni Chandra Mohan et al., 2013). Similarly, the transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition reactions underscores the potential of such compounds in constructing biologically active fused heterocycles (S. Gaonkar et al., 2010).

Antimicrobial and Antitumor Applications

The derivatives of imidazole compounds, including azido-imidazole carbaldehydes, have been explored for their antimicrobial and antitumor properties. The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach showcase the application of these compounds in developing novel antimicrobial agents (Manjunatha Bhat et al., 2016). Additionally, the synthesis of novel pyrazole derivatives using organophosphorus, stibine, and arsine reagents and their evaluated antitumor activities further exemplify the significant potential of imidazole derivatives in cancer research (Naglaa F. El-Sayed et al., 2016).

Corrosion Inhibition

Imidazole derivatives, such as this compound, also find applications in materials science, particularly in corrosion inhibition. The experimental and computational studies on the inhibition performance of organic compounds against the corrosion of carbon steel in acidic solutions illustrate the effectiveness of imidazole derivatives in protecting metal surfaces from corrosion, thereby extending their lifespan in industrial applications (E. Ech-chihbi et al., 2017).

Properties

IUPAC Name

2-azido-5-chloro-3-methylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5O/c1-11-3(2-12)4(6)8-5(11)9-10-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZYILNTBBNATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1N=[N+]=[N-])Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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